
2-(2H-tetrazol-5-yl)quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-tetrazol-5-yl)quinolin-8-amine is a heterocyclic compound that combines the structural features of quinoline and tetrazole Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-tetrazol-5-yl)quinolin-8-amine typically involves the construction of the quinoline and tetrazole rings followed by their coupling. One common method involves the reaction of 8-aminoquinoline with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for large-scale production by using efficient catalysts and reaction conditions that minimize by-products and maximize yield. For example, the use of stannic chloride or indium(III) chloride as catalysts in the cyclization reactions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(2H-tetrazol-5-yl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline or tetrazole derivatives .
科学的研究の応用
2-(2H-tetrazol-5-yl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(2H-tetrazol-5-yl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
Quinoline: A nitrogen-containing aromatic compound with various biological activities.
Tetrazole: A five-membered ring containing four nitrogen atoms, known for its stability and biological activity.
Quinoxaline: A heterocyclic compound similar to quinoline but with two nitrogen atoms in the ring.
Uniqueness
2-(2H-tetrazol-5-yl)quinolin-8-amine is unique due to its combination of quinoline and tetrazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
特性
CAS番号 |
110683-25-5 |
|---|---|
分子式 |
C10H8N6 |
分子量 |
212.21 g/mol |
IUPAC名 |
2-(2H-tetrazol-5-yl)quinolin-8-amine |
InChI |
InChI=1S/C10H8N6/c11-7-3-1-2-6-4-5-8(12-9(6)7)10-13-15-16-14-10/h1-5H,11H2,(H,13,14,15,16) |
InChIキー |
KIVXWNZVEUCNKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


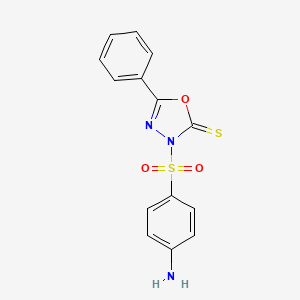
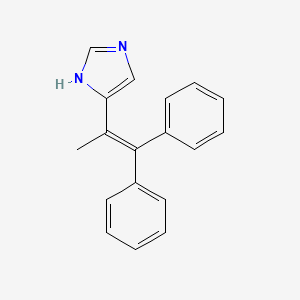
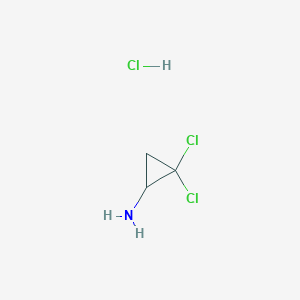
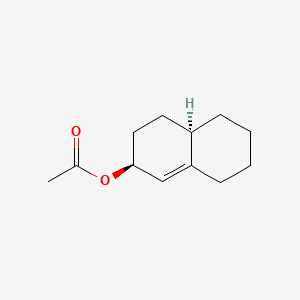
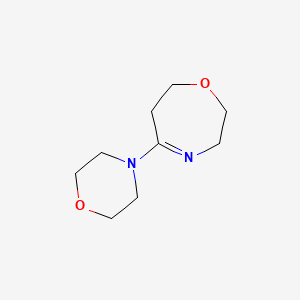
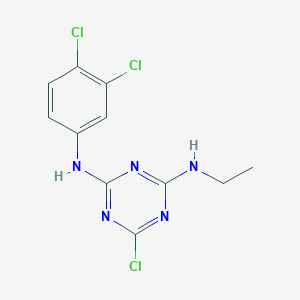
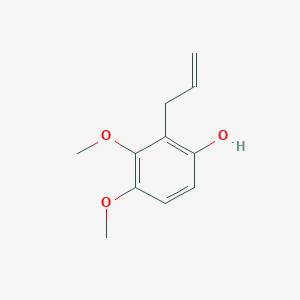

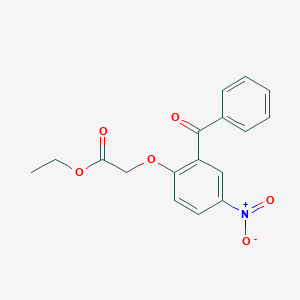
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
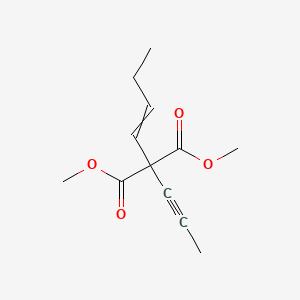
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)

